molecular formula C10H13N3O B15055640 3-(4-Formyl-1H-pyrazol-1-yl)-4-methylpentanenitrile CAS No. 1956382-22-1

3-(4-Formyl-1H-pyrazol-1-yl)-4-methylpentanenitrile

Cat. No.: B15055640
CAS No.: 1956382-22-1
M. Wt: 191.23 g/mol
InChI Key: GHRNQOQHSPJWQO-UHFFFAOYSA-N
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Description

3-(4-Formyl-1H-pyrazol-1-yl)-4-methylpentanenitrile is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a formyl group (–CHO) attached to the pyrazole ring and a nitrile group (–CN) on a methylpentane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Formyl-1H-pyrazol-1-yl)-4-methylpentanenitrile typically involves the reaction of hydrazinobenzoic acid with 4-acetylbenzoic acid to form a hydrazone intermediate. This intermediate is then reacted with phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF) to yield the desired pyrazole aldehyde . The overall yield of this reaction is approximately 90%.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(4-Formyl-1H-pyrazol-1-yl)-4-methylpentanenitrile can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.

    Reduction: LiAlH4 in anhydrous ether or H2 gas with a palladium catalyst.

    Substitution: Electrophiles like halogens (Cl2, Br2) in the presence of a Lewis acid catalyst (AlCl3).

Major Products Formed

    Oxidation: 3-(4-Carboxy-1H-pyrazol-1-yl)-4-methylpentanenitrile.

    Reduction: 3-(4-Formyl-1H-pyrazol-1-yl)-4-methylpentanamine.

    Substitution: Various halogenated derivatives of the pyrazole ring.

Scientific Research Applications

3-(4-Formyl-1H-pyrazol-1-yl)-4-methylpentanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Formyl-1H-pyrazol-1-yl)-4-methylpentanenitrile and its derivatives often involves interaction with bacterial cell membranes. For instance, some derivatives disrupt the bacterial membrane, leading to cell lysis and death . The formyl group can also participate in hydrogen bonding and other interactions with biological targets, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Formyl-1H-pyrazol-1-yl)-4-methylpentanenitrile is unique due to its specific structural features, such as the combination of a formyl group on the pyrazole ring and a nitrile group on the methylpentane chain. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

1956382-22-1

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

3-(4-formylpyrazol-1-yl)-4-methylpentanenitrile

InChI

InChI=1S/C10H13N3O/c1-8(2)10(3-4-11)13-6-9(7-14)5-12-13/h5-8,10H,3H2,1-2H3

InChI Key

GHRNQOQHSPJWQO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CC#N)N1C=C(C=N1)C=O

Origin of Product

United States

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